N-(2-Cyclopropylphenyl)thiourea; .

Overview

Description

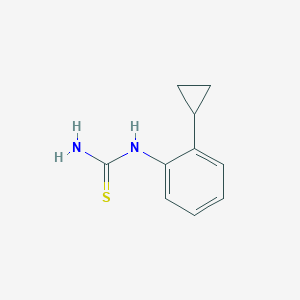

N-(2-Cyclopropylphenyl)thiourea; . is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse applications in organic synthesis and pharmaceutical industries. The compound’s structure consists of a cyclopropyl group attached to a phenyl ring, which is further connected to a thiourea moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Cyclopropylphenyl)thiourea; . can be synthesized through various methods. One common synthetic route involves the reaction of 2-cyclopropylaniline with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an appropriate amine . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired thiourea derivative.

Industrial Production Methods

Industrial production of N-(2-Cyclopropylphenyl)thiourea; . may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropylphenyl)thiourea; . undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-Cyclopropylphenyl)thiourea; . has a wide range of scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropylphenyl)thiourea; . involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects . Its antibacterial and antioxidant properties are attributed to its ability to interfere with bacterial cell walls and scavenge free radicals, respectively.

Comparison with Similar Compounds

Similar Compounds

Thiourea: The parent compound with a simpler structure.

1-Phenylthiourea: Lacks the cyclopropyl group but shares the phenyl and thiourea moieties.

1-(2-Methylphenyl)thiourea: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness

N-(2-Cyclopropylphenyl)thiourea; . is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(2-Cyclopropylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

N-(2-Cyclopropylphenyl)thiourea belongs to a class of compounds known as thioureas, which are characterized by the presence of a thiourea functional group (–NH–C(=S)–NH–). The cyclopropyl ring is a notable feature that may influence the compound's biological interactions and potency.

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives, including N-(2-Cyclopropylphenyl)thiourea, exhibit promising anticancer properties. The mechanism of action appears to involve the modulation of various molecular pathways associated with cancer progression.

- IC50 Values : The compound has shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating its potential effectiveness in inhibiting cancer cell proliferation. For instance, studies reported that certain thiourea derivatives could induce apoptosis in MCF-7 breast cancer cells, with significant increases in lactate dehydrogenase (LDH) levels observed in treated cells, suggesting cell membrane damage and cytotoxicity .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (breast cancer) | 3-20 | Induced apoptosis |

| U937 (leukemia) | 16.23 | Antiproliferative activity |

| Pancreatic cancer | 7-14 | Inhibition of cell growth |

Antimicrobial Activity

N-(2-Cyclopropylphenyl)thiourea has also been evaluated for its antimicrobial properties. Thiourea derivatives are known to exhibit antibacterial and antifungal activities.

- Antibacterial Effects : Studies have shown that certain thiourea derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the low micromolar range, demonstrating their potential as antimicrobial agents .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strong inhibition |

| Escherichia coli | 0.5 | Moderate inhibition |

Other Biological Activities

In addition to anticancer and antimicrobial activities, N-(2-Cyclopropylphenyl)thiourea has been investigated for other pharmacological effects:

- Anti-inflammatory Activity : Some studies have indicated that thiourea derivatives may possess anti-inflammatory properties, although specific data on N-(2-Cyclopropylphenyl)thiourea is limited. The compound did not show significant anti-inflammatory effects in human chondrosarcoma cells at concentrations up to 25 µg/mL .

- Antiviral Properties : Preliminary research suggests potential antiviral activity against certain viruses, although further studies are needed to confirm these effects and elucidate the mechanisms involved .

Case Studies and Research Findings

- Study on Anticancer Mechanism : A study published in MDPI highlighted that N-(2-Cyclopropylphenyl)thiourea derivatives could disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates. This was evidenced by flow cytometry analyses showing a significant accumulation of cells in the S phase after treatment .

- Antimicrobial Efficacy Assessment : In a comparative study of various thiourea compounds, N-(2-Cyclopropylphenyl)thiourea was found to be more effective than its urea counterparts against several bacterial strains, underscoring the enhanced potency of thioureas .

Properties

IUPAC Name |

(2-cyclopropylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMEXSYLXNBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417885-77-8 | |

| Record name | (2-cyclopropylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.